molecular formula C17H15NO3 B12779183 Dihydro-5-benzyl-5-phenyl-2H-1,3-oxazine-2,4(3H)-dione CAS No. 94673-83-3

Dihydro-5-benzyl-5-phenyl-2H-1,3-oxazine-2,4(3H)-dione

Katalognummer: B12779183
CAS-Nummer: 94673-83-3
Molekulargewicht: 281.30 g/mol
InChI-Schlüssel: WEVKDZCYKHYUGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dihydro-5-benzyl-5-phenyl-2H-1,3-oxazine-2,4(3H)-dione is a heterocyclic compound that belongs to the oxazine family

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dihydro-5-benzyl-5-phenyl-2H-1,3-oxazine-2,4(3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the reaction of benzylamine with phenylglyoxal in the presence of a suitable catalyst to form the oxazine ring. The reaction conditions, such as temperature, solvent, and reaction time, need to be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, would be essential for sustainable production.

Analyse Chemischer Reaktionen

Types of Reactions

Dihydro-5-benzyl-5-phenyl-2H-1,3-oxazine-2,4(3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens, acids, or bases depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazine oxides, while substitution reactions could introduce functional groups like halides or alkyl groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, dihydro-5-benzyl-5-phenyl-2H-1,3-oxazine-2,4(3H)-dione can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound might be explored for its potential as a bioactive molecule. Its interactions with biological targets could lead to the development of new pharmaceuticals or diagnostic tools.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic properties. They might exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Wirkmechanismus

The mechanism of action of dihydro-5-benzyl-5-phenyl-2H-1,3-oxazine-2,4(3H)-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dihydro-5-benzyl-5-phenyl-2H-1,3-oxazine-2,4(3H)-dione: Unique due to its specific substituents and ring structure.

    Other Oxazines: Compounds like 1,3-oxazine and its derivatives, which might have different substituents or ring modifications.

Uniqueness

The uniqueness of this compound lies in its specific benzyl and phenyl substituents, which can influence its chemical reactivity and potential applications. Comparing it with other oxazines can highlight differences in properties and uses.

Eigenschaften

CAS-Nummer

94673-83-3

Molekularformel

C17H15NO3

Molekulargewicht

281.30 g/mol

IUPAC-Name

5-benzyl-5-phenyl-1,3-oxazinane-2,4-dione

InChI

InChI=1S/C17H15NO3/c19-15-17(12-21-16(20)18-15,14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,18,19,20)

InChI-Schlüssel

WEVKDZCYKHYUGE-UHFFFAOYSA-N

Kanonische SMILES

C1C(C(=O)NC(=O)O1)(CC2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.